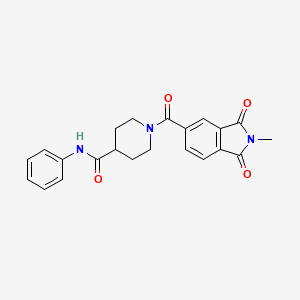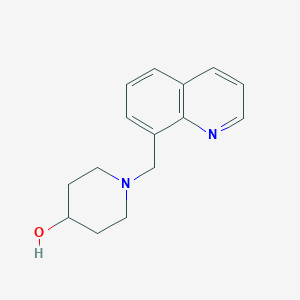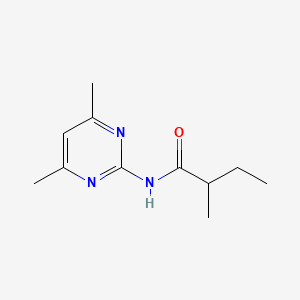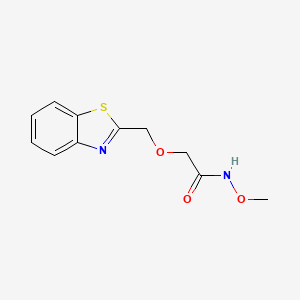
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide, also known as MDPV, is a synthetic cathinone that has been classified as a designer drug. It is a potent psychostimulant that has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide acts primarily as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine is responsible for the stimulant and euphoric effects of the drug. 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide also acts as a norepinephrine reuptake inhibitor and a serotonin reuptake inhibitor, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have a range of biochemical and physiological effects. It increases dopamine, norepinephrine, and serotonin levels in the brain, leading to increased energy, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and other health problems.
Advantages and Limitations for Lab Experiments
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has advantages and limitations for lab experiments. Its potency and selectivity as a dopamine reuptake inhibitor make it useful for studying dopamine dysregulation and related disorders. However, its potential for abuse and toxicity make it difficult to use in animal studies and clinical trials.
Future Directions
There are many future directions for research on 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of ADHD, depression, and anxiety. Another area of interest is its potential for abuse and addiction, and the development of treatments for 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide addiction. Finally, there is a need for further research on the long-term health effects of 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide use, particularly in relation to cardiovascular and neurological health.
Synthesis Methods
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the condensation of 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-2-pyrrolidinyl ethanone with phenylhydrazine followed by reduction with sodium borohydride.
Scientific Research Applications
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to be a potent dopamine reuptake inhibitor, which may make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine dysregulation. 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has also been studied as a potential treatment for depression and anxiety.
properties
IUPAC Name |
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24-21(28)17-8-7-15(13-18(17)22(24)29)20(27)25-11-9-14(10-12-25)19(26)23-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODCYOBMZXKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)



![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
